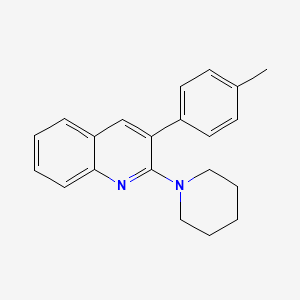

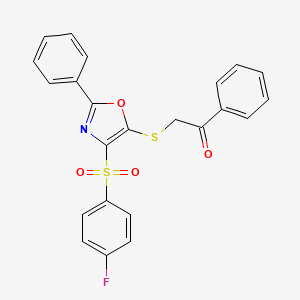

3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

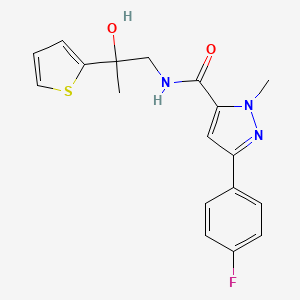

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structural formula represents the arrangement of atoms in the molecule of the compound.

Synthesis Analysis

The synthesis of a compound refers to the process used to create it in the laboratory. This often involves a series of chemical reactions, with each step detailed in terms of reactants, products, and conditions.Molecular Structure Analysis

Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the study of reaction mechanisms.Physical And Chemical Properties Analysis

This involves the study of properties such as melting point, boiling point, solubility, optical activity, etc. These properties can give important clues about the compound’s structure and reactivity.Applications De Recherche Scientifique

Anticancer Activity

- Synthesis and Antiproliferative Study: Novel quinoline derivatives, including those similar to 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline, have been synthesized and shown significant anticancer activity. Compounds like 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinolines demonstrated considerable growth inhibition in various human cancer cell lines, indicating potential as anticancer agents (Harishkumar, Nd, & Sm, 2018).

Antimicrobial Activity

- Ultrasound and Microwave-assisted Synthesis: A series of quinoline derivatives, including those structurally related to 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline, were synthesized using ultrasound and microwave irradiation. These compounds displayed significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Ashok, Ganesh, Lakshmi, & Ravi, 2014).

Anti-leukemic Activity

- Synthesis and Characterization: A compound structurally similar to 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline was synthesized and characterized, showing cytotoxic potential against leukemia cell lines. This highlights the relevance of such quinoline derivatives in anti-leukemic research (Guillon et al., 2018).

Chemical Synthesis and Reactivity

- Chemistry and Biological Activities: A review covered the preparation of various quinoline derivatives, focusing on their synthesis, reactivity, and biological activities. This provides valuable insights into the chemical properties and potential applications of quinoline compounds (Gouda & El‐Bana, 2022).

Optimization of Synthesis Methods

- Optimized Synthesis via Friedländer's Cyclization: Research on 3-(aryloxy)quinoline derivatives, utilizing piperidine in the synthesis process, optimized reaction conditions for higher yield and simpler isolation. This research enhances understanding of efficient synthesis methods for quinoline derivatives (Khan, El-Gamal, & Oh, 2013).

Crystal Structure Analysis

- Crystal Structures of Quinoline Derivatives: The study of crystal structures of quinoline derivatives, including those with piperidinyl groups, provided insights into their molecular conformations, aiding in understanding their chemical and biological properties (Souza et al., 2013).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.

Orientations Futures

This could involve potential applications of the compound, areas of research that need further exploration, and so on.

Propriétés

IUPAC Name |

3-(4-methylphenyl)-2-piperidin-1-ylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2/c1-16-9-11-17(12-10-16)19-15-18-7-3-4-8-20(18)22-21(19)23-13-5-2-6-14-23/h3-4,7-12,15H,2,5-6,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSXYIZDRIRTTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2N4CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

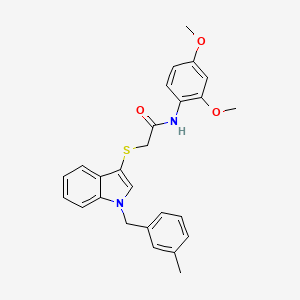

![5-(3-Methoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2412738.png)

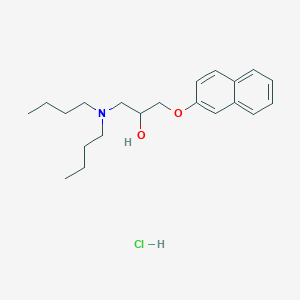

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzamide](/img/structure/B2412746.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide](/img/structure/B2412748.png)

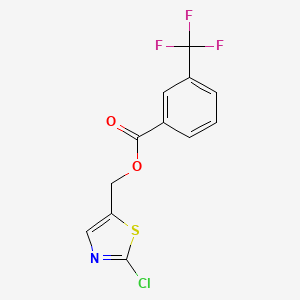

![N-(2-{6-[(cyanomethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzenesulfonamide](/img/structure/B2412756.png)

![5-Bromo-2-[[1-[(4-fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2412758.png)

![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2412760.png)